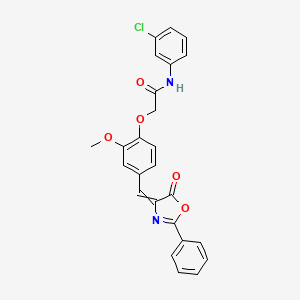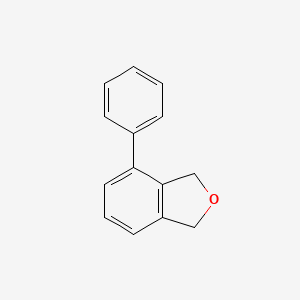![molecular formula C25H20F3NO3 B11773614 (R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one](/img/structure/B11773614.png)
(R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity. It is commonly used in the development of pharmaceuticals and agrochemicals due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one involves multiple steps. One common method includes the reaction of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one with 2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene in the presence of sodium hydride and dry tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction is typically carried out at 0°C and then stirred at room temperature overnight.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated systems for purification, such as high-performance liquid chromatography (HPLC), ensures the compound meets the required standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for treating various diseases, including cardiovascular conditions.
Industry: In the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of ®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. This compound is known to inhibit cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anacetrapib: Another CETP inhibitor with a similar structure but different pharmacokinetic properties.
Dalcetrapib: A CETP inhibitor that does not raise blood pressure but has limited clinical efficacy.
Evacetrapib: Developed by Eli Lilly, this compound also inhibits CETP but was discontinued due to lack of efficacy.
Uniqueness
®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one stands out due to its high chemical stability and potent biological activity. Its trifluoromethyl group significantly enhances its pharmacological properties, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C25H20F3NO3 |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
(4R)-4-benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C25H20F3NO3/c26-25(27,28)21-8-4-7-20(15-21)19-11-9-18(10-12-19)14-23(30)29-22(16-32-24(29)31)13-17-5-2-1-3-6-17/h1-12,15,22H,13-14,16H2/t22-/m1/s1 |
InChI-Schlüssel |
ORXWACPIIIJMPF-JOCHJYFZSA-N |
Isomerische SMILES |
C1[C@H](N(C(=O)O1)C(=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B11773542.png)
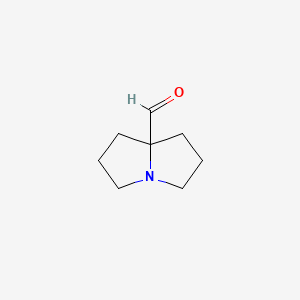
![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)
![5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B11773556.png)
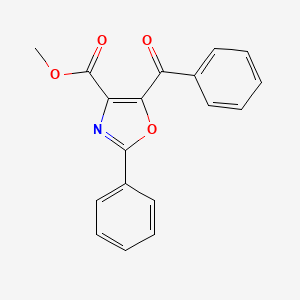


![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)
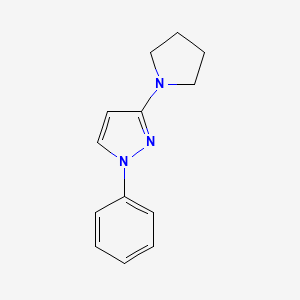
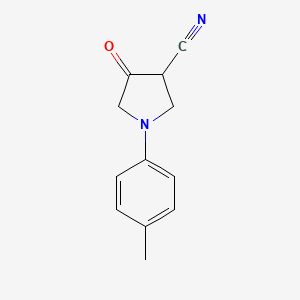
![3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773606.png)
